
Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate is a chemical compound with the molecular formula C10H13F3O5S . It has a molar mass of 302.27 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate consists of 10 carbon atoms ©, 13 hydrogen atoms (H), 3 fluorine atoms (F), 5 oxygen atoms (O), and 1 sulfur atom (S) .Scientific Research Applications
Trifluoromethylation by Photoredox Catalysis
The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds due to its ability to enhance chemical stability, lipophilicity, and binding selectivity. Photoredox catalysis, using complexes like ruthenium (II) polypyridine or iridium (III) cyclometalated derivatives, has emerged as a powerful tool for introducing CF₃ groups. Under visible light irradiation, these catalysts facilitate single-electron-transfer processes, enabling efficient radical trifluoromethylation reactions . This strategy provides a new protocol for photocatalytic radical reactions, which can be performed using fluorescent light bulbs, blue LED lamps, or even natural sunlight.
Electrolyte Solvents in Energy Storage Devices
Fluorinated sulfones, including trifluoromethyl ethyl sulfone (FMES), have been investigated as electrolyte solvents for energy storage devices. While not directly related to the compound , this highlights the broader utility of trifluoromethyl-containing molecules in battery technology .
Materials Science and Polymer Chemistry
The trifluoromethyl group can influence material properties, such as thermal stability and hydrophobicity. Researchers explore its incorporation into polymers, coatings, and other materials to enhance performance .
Medicinal Chemistry and Drug Design
The trifluoromethyl group often improves drug pharmacokinetics and bioavailability. Researchers study its impact on drug metabolism, receptor binding, and overall efficacy. While specific examples related to the mentioned compound are scarce, this field remains relevant .
Agrochemicals and Pesticides
Trifluoromethyl-containing compounds play a role in designing novel agrochemicals. Their introduction can enhance the effectiveness of herbicides, fungicides, and insecticides .
Fluorinated Building Blocks in Organic Synthesis
Researchers use trifluoromethyl-containing compounds as versatile building blocks in synthetic chemistry. They participate in diverse reactions, including cross-coupling, nucleophilic substitution, and cyclization .
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(trifluoromethylsulfonyloxy)cyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O5S/c1-2-17-9(14)7-3-5-8(6-4-7)18-19(15,16)10(11,12)13/h5,7H,2-4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPYEDFRKMRJBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=CC1)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432025 |
Source


|
| Record name | Ethyl 4-[(trifluoromethanesulfonyl)oxy]cyclohex-3-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate | |
CAS RN |
122948-57-6 |
Source


|
| Record name | Ethyl 4-[(trifluoromethanesulfonyl)oxy]cyclohex-3-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

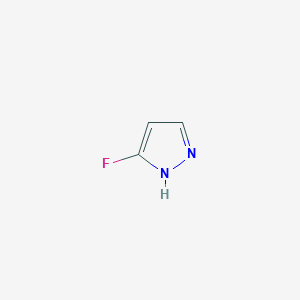
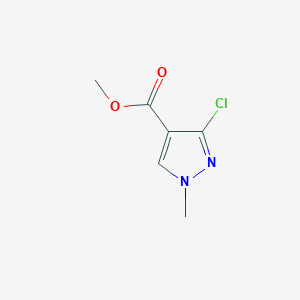

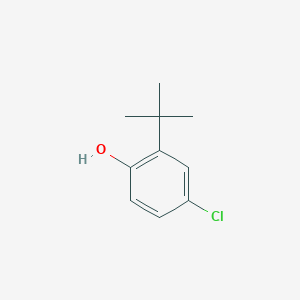
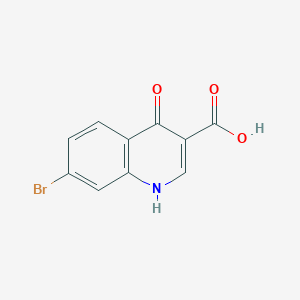
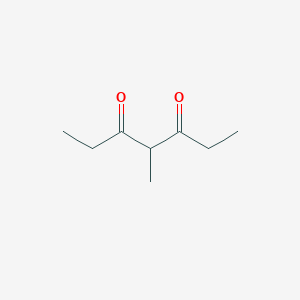



![1,2-Benzenedicarbonitrile, 3-[2-methyl-1-(1-methylethyl)propoxy]-](/img/structure/B189980.png)

![8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine](/img/structure/B189985.png)
![Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B189986.png)
